

Potential off-target effects of TIK-301 in experiments

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Compound of Interest

Compound Name: TIK-301

Cat. No.: B1675577

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Technical Support Center: TIK-301

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **TIK-301**. The information addresses potential off-target effects and provides guidance for interpreting experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **TIK-301**?

TIK-301 is an agonist for the melatonin receptors MT1 and MT2.^{[1][2]} Its activity at these receptors in the suprachiasmatic nucleus of the brain is responsible for its chronobiotic and sleep-promoting effects.^[1] It is classified in the same category of melatonin receptor agonists as ramelteon and tasimelteon.^[1]

Q2: What are the known secondary or "off-target" activities of **TIK-301**?

TIK-301 is also known to act as an antagonist at the serotonin receptors 5-HT2B and 5-HT2C.^{[1][3][4][5][6][7][8]} This dual action on both melatonergic and serotonergic systems is a key characteristic of the compound.^[9]

Q3: Could the serotonergic activity of **TIK-301** influence my experimental results?

Yes. The antagonism of 5-HT_{2B} and 5-HT_{2C} receptors can lead to various cellular effects that are independent of its effects on melatonin receptors. This is particularly important in studies related to mood, as this serotonergic activity is thought to contribute to potential antidepressant effects, similar to the drug agomelatine.[3][4][6] Researchers should consider this dual activity when designing experiments and interpreting data.

Q4: What are the reported side effects of **TIK-301** in clinical trials?

In Phase I clinical trials, **TIK-301** was generally well-tolerated.[5] Major serious side effects were not reported.[1] Mild side effects observed in a few cases included diarrhea, conjunctivitis, and laryngitis.[1] Somnolence was also reported, which is consistent with its intended sleep-promoting effects.[1] Unlike benzodiazepine sleep aids, **TIK-301** did not show evidence of dependency or next-day psychomotor impairment.[1]

Troubleshooting Guide

Issue Observed in Experiments	Potential Cause	Recommended Action
Unexpected changes in mood-related or behavioral assays in animal models.	The observed effects may be due to the antagonism of 5-HT2C and/or 5-HT2B receptors, rather than or in addition to its melatonergic effects. [4] [6]	1. Use a selective 5-HT2C/2B antagonist as a positive control to compare phenotypes.2. Employ a melatonin receptor agonist with no serotonergic activity (e.g., ramelteon) to differentiate between the two mechanisms.
Discrepancies between in vitro and in vivo results.	The expression levels of MT1, MT2, 5-HT2B, and 5-HT2C receptors can vary significantly between cell lines and native tissues. The observed in vivo effects may be a composite of actions on multiple receptor types in different tissues.	1. Profile the expression of all four receptors (MT1, MT2, 5-HT2B, 5-HT2C) in your experimental system (cell lines or tissues) using qPCR or Western blotting.2. Consider using cell lines engineered to express specific combinations of these receptors to dissect the contribution of each.
High doses of TIK-301 lead to toxicity in animal models.	While generally safe at therapeutic doses, high concentrations of TIK-301 have been reported to be toxic in some preclinical models, such as in rats after spinal cord injury at a dose of 100 mg/kg. [1]	1. Perform a dose-response study to identify the optimal therapeutic window for your specific model.2. Consult literature for reported effective and toxic doses in similar experimental setups.

Quantitative Data Summary

Table 1: Receptor Binding and Potency of **TIK-301**

Target	Action	Affinity (pKi)	Functional Potency (EC50)	Notes
Melatonin Receptor MT1	Agonist	~10.09[8]	-	High affinity, similar to melatonin.[8]
Melatonin Receptor MT2	Agonist	~10.38[8]	0.0479 nM[1]	Slightly higher affinity for MT2 is common for 6-chlorinated melatonin derivatives.[1][8]
Serotonin Receptor 5-HT2B	Antagonist	-	-	Known secondary target. [1][3][4][5][7][8]
Serotonin Receptor 5-HT2C	Antagonist	-	-	Known secondary target; contributes to potential antidepressant effects.[1][4][5][6][7][8]

Experimental Protocols

Protocol 1: Differentiating On-Target (Melatonergic) vs. Off-Target (Serotonergic) Effects in Cell-Based Assays

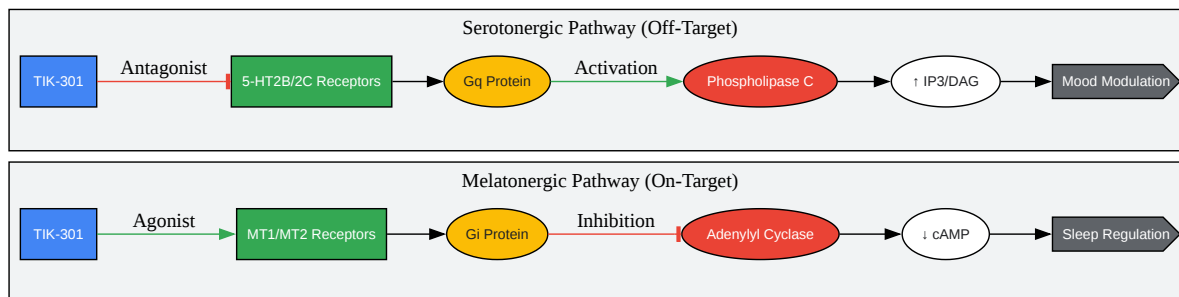
Objective: To determine whether an observed cellular response to **TIK-301** is mediated by melatonin receptors or serotonin receptors.

Methodology:

- Cell Culture: Culture cells of interest that endogenously express both melatonin and serotonin receptors, or use a host cell line (e.g., HEK293) engineered to express the human MT1, MT2, 5-HT2B, or 5-HT2C receptors.

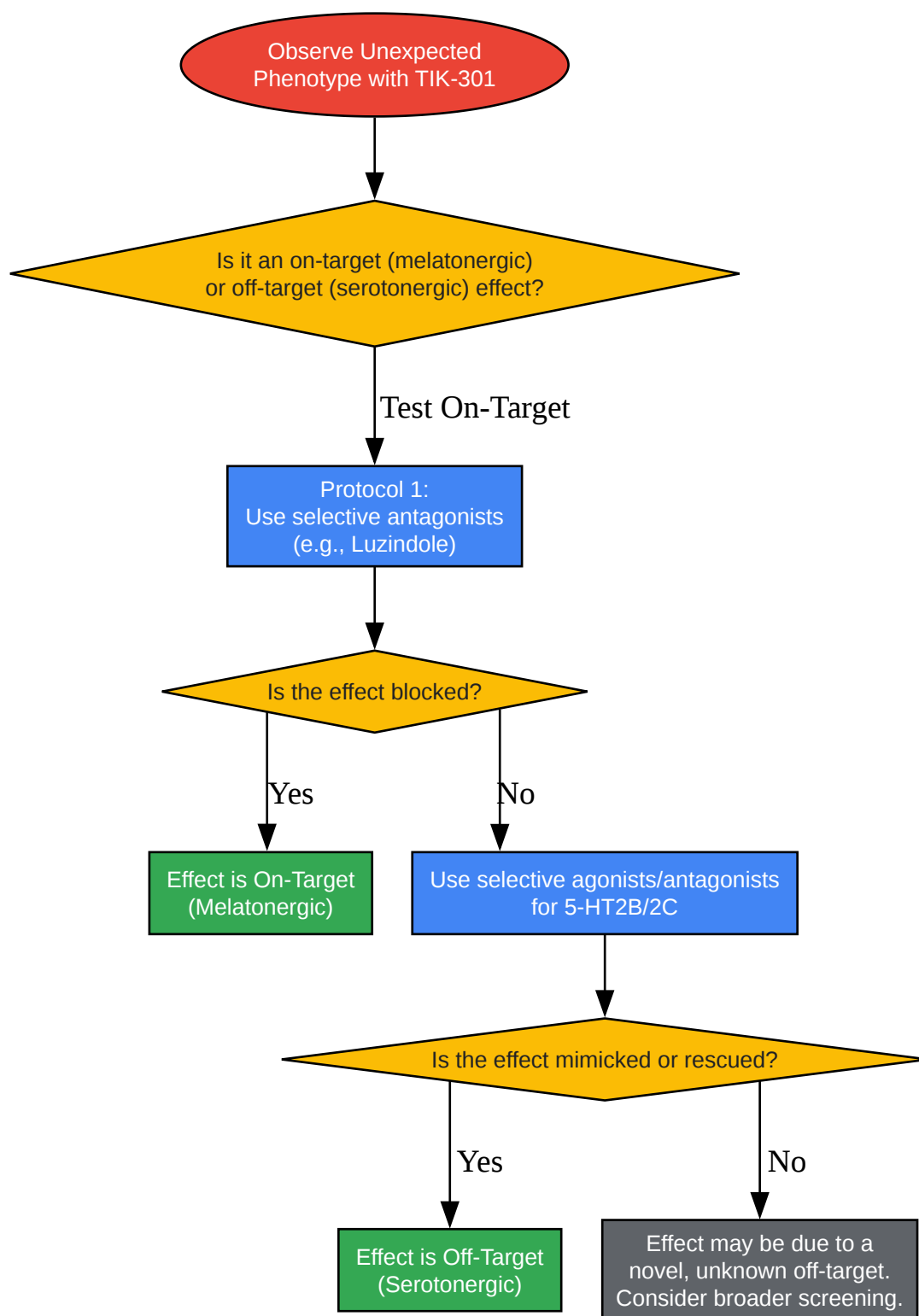
- Experimental Groups:
 - Vehicle Control (e.g., DMSO)
 - **TIK-301** (at desired concentration)
 - **TIK-301** + a selective melatonin receptor antagonist (e.g., Luzindole)
 - **TIK-301** + a selective 5-HT_{2C} antagonist (if the endpoint is activation) or agonist (if the endpoint is inhibition)
 - A selective melatonin receptor agonist (e.g., Ramelteon)
 - A selective 5-HT_{2C/2B} antagonist
- Treatment: Pre-treat cells with the antagonists for 30-60 minutes before adding **TIK-301** or the other agonists.
- Assay: Perform the functional assay of interest (e.g., cAMP measurement for MT receptors, calcium flux for 5-HT₂ receptors, or downstream gene expression).
- Data Analysis:
 - If the effect of **TIK-301** is blocked by the melatonin receptor antagonist, it is likely mediated by MT₁/MT₂ receptors.
 - If the effect of **TIK-301** is mimicked by the 5-HT_{2C/2B} antagonist, it is likely due to its serotonergic antagonism.
 - If the melatonin receptor antagonist does not block the effect, it is likely an off-target effect.

Visualizations



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Caption: **TIK-301**'s dual mechanism of action.



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Caption: Workflow for deconvoluting **TIK-301** effects.

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